1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
Overview
Description
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazolines.
Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Azetidinones
Reduction: Pyrazolines
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of enzyme inhibitors and other bioactive molecules.
Industry: It may be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)-1H-pyrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxy-1H-pyrazole: Lacks the azetidine ring, which significantly alters its chemical properties.
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole: The methyl group instead of the methoxy group can lead to different chemical behavior and applications.
Uniqueness
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, along with the methoxy substituent. This unique structure imparts specific chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-11-7-4-9-10(5-7)6-2-8-3-6/h4-6,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUQDTXDFATEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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